2,3,6-Tribromophenol

Vue d'ensemble

Description

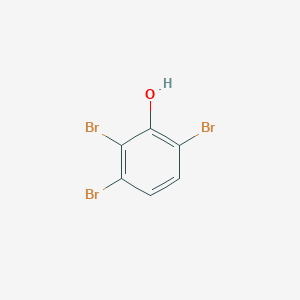

2,3,6-Tribromophenol: is a brominated derivative of phenol. It is a white crystalline solid that is slightly soluble in water. This compound is primarily used as an intermediate in the production of flame retardants and as a fungicide. Its chemical formula is C6H3Br3O and it has a molar mass of 330.801 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,3,6-Tribromophenol can be synthesized through the controlled bromination of phenol. The reaction involves the addition of elemental bromine to phenol, which substitutes hydrogen atoms at the 2, 3, and 6 positions on the benzene ring. This reaction is typically carried out in an aqueous solution at room temperature .

Industrial Production Methods: Industrial production of this compound involves the same bromination process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The bromination process is highly exothermic, and the reaction mixture is often cooled to manage the heat generated .

Analyse Des Réactions Chimiques

Types of Reactions: 2,3,6-Tribromophenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other functional groups under appropriate conditions.

Oxidation Reactions: It can be oxidized to form different brominated phenolic compounds.

Reduction Reactions: The bromine atoms can be reduced to form less brominated phenols.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide can be used to substitute bromine atoms with hydroxyl groups.

Oxidation: Oxidizing agents like potassium permanganate can be used.

Reduction: Reducing agents such as sodium borohydride can be employed.

Major Products Formed:

Substitution: Formation of hydroxylated phenols.

Oxidation: Formation of brominated quinones.

Reduction: Formation of less brominated phenols.

Applications De Recherche Scientifique

Chemical Properties and Production

2,3,6-Tribromophenol (C6H3Br3O) is produced through the bromination of phenol. The compound is characterized by its three bromine atoms attached to the aromatic ring, which significantly influences its chemical behavior and applications. It is important to note that while this compound may be less commonly referenced compared to 2,4,6-Tribromophenol, it shares similar properties and applications.

Fungicide and Wood Preservative

Applications in Agriculture:

- Fungicide: this compound is employed as an antifungal agent in agricultural settings. Its effectiveness against a variety of fungal pathogens makes it valuable for protecting crops.

- Wood Preservation: The compound serves as a wood preservative due to its ability to inhibit fungal growth and decay in timber products. This application is crucial in extending the lifespan of wooden structures and furniture.

Flame Retardant

Industrial Use:

- Flame Retardants: this compound is utilized as an intermediate in the synthesis of flame retardants. Its brominated structure enhances the fire-resistance properties of materials such as plastics and textiles. This application is particularly significant in industries where fire safety is paramount.

Environmental Impact and Health Studies

Research Findings:

- Bioaccumulation: Studies have shown that brominated phenols like this compound can accumulate in marine organisms. This raises concerns about their potential effects on aquatic ecosystems and food chains .

- Health Implications: Research indicates that exposure to brominated phenols can disrupt endocrine functions in mammals by interfering with hormone signaling pathways . Specifically, studies have demonstrated that this compound can decrease the activity of P-glycoprotein transporters at the blood-brain barrier, which may have implications for neurotoxicity .

Case Studies

Case Study 1: Environmental Monitoring

- A study conducted on wastewater treatment facilities revealed the presence of this compound in effluent samples treated with bromine compounds. The concentrations varied based on treatment conditions and bromine levels in source materials .

Case Study 2: Toxicological Assessment

- Toxicological assessments have indicated that the acute oral toxicity (LD50) values for this compound range significantly depending on exposure routes and species tested. For instance, LD50 values in rats were recorded between 1486 mg/kg to over 5000 mg/kg . Such studies are essential for understanding the safety profiles of this compound in various applications.

Regulatory Considerations

Given its applications and potential health effects, regulatory bodies monitor the use of this compound closely. Risk assessments are recommended for industrial exposure scenarios to ensure safety standards are upheld across its applications.

Mécanisme D'action

The mechanism of action of 2,3,6-Tribromophenol involves its interaction with various molecular targets:

Activation of Benzene Ring: The hydroxyl group increases the electron density of the benzene ring, making it more reactive towards electrophiles.

Interaction with Proteins: It can interact with thyroid hormone-binding transport proteins and has been shown to have neurotoxic properties.

Comparaison Avec Des Composés Similaires

2,4,6-Tribromophenol: Another brominated phenol with similar applications but different bromination positions.

2,4,6-Trichlorophenol: A chlorinated analogue used in similar applications.

2,3,4,6-Tetrachloroanisole: A chlorinated compound known for causing “cork taint” in wines.

Uniqueness: 2,3,6-Tribromophenol is unique due to its specific bromination pattern, which gives it distinct chemical properties and reactivity compared to other brominated and chlorinated phenols .

Activité Biologique

2,3,6-Tribromophenol (TBP) is a brominated aromatic compound that has garnered attention due to its widespread use as a flame retardant and wood preservative. Its biological activity has been the subject of various studies, revealing significant effects on cellular mechanisms and potential implications for human health.

- Chemical Formula : C6H3Br3O

- CAS Number : 118-79-6

- Common Uses : Primarily utilized in the production of flame-retardant materials and as a wood antifungal agent.

Impact on P-Glycoprotein Transport Activity

Research has shown that TBP affects the activity of P-glycoprotein (P-gp), a crucial transporter at the blood-brain barrier (BBB). A study demonstrated that TBP exposure leads to a time- and dose-dependent decrease in P-gp transport activity in both ex vivo and in vivo models:

- Ex vivo Findings :

- TBP exposure resulted in decreased P-gp transport activity within 1 to 3 hours at concentrations ranging from 1 to 100 nM.

- No significant changes were observed in Multidrug Resistance-associated Protein 2 (MRP2) transport activity under similar conditions.

- In vivo Findings :

Kidney and Liver Impact

A comprehensive toxicity study indicated significant adverse effects on kidney function in male rats exposed to high doses of TBP. Key findings include:

- Histological Changes :

- Increased incidences of hyaline casts, tubular dilatation, and lymphocyte infiltration were noted in the kidneys of high-dose males.

- Biochemical Changes :

Endocrine Disruption Potential

TBP has also been implicated in endocrine disruption. Studies have reported that it can displace estrogen from estrogen receptors, which raises concerns about its potential effects on reproductive health:

- At concentrations as low as 1 µM, TBP displaced approximately 43% of 17-β-estradiol in estrogen-dependent cell lines .

Summary of Biological Activities

Case Studies and Environmental Impact

Recent studies have detected TBP in various environmental matrices, including human tissues, raising concerns about its bioaccumulation and long-term health effects. Notably, TBP has been found in placental tissues, indicating potential transplacental transfer and implications for fetal development .

Propriétés

IUPAC Name |

2,3,6-tribromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br3O/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCNCNAPAHSSWCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Br)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90543390 | |

| Record name | 2,3,6-Tribromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28165-57-3 | |

| Record name | 2,3,6-Tribromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.